molecular formula C24H20ClN3O4 B2375215 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide CAS No. 906163-19-7

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2375215
CAS No.: 906163-19-7
M. Wt: 449.89
InChI Key: DVBXIHXMSCILCH-UHFFFAOYSA-N
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Description

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide is a synthetic organic compound that belongs to the class of indolizine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the indolizine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the amino group: Amination reactions using reagents like ammonia or amines.

    Substitution reactions: Introducing the 5-chloro-2-methoxyphenyl and 3-methoxybenzoyl groups through nucleophilic substitution or coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially altering its functional groups.

    Reduction: Reduction reactions could be used to modify specific parts of the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions to introduce or replace functional groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halides, organometallic reagents.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide could have various applications in scientific research:

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Investigated for its pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with biological targets. It might involve:

    Molecular targets: Enzymes, receptors, or other proteins.

    Pathways: Modulation of signaling pathways, inhibition of specific enzymes, or interaction with DNA/RNA.

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-N-(5-chloro-2-methoxyphenyl)indolizine-1-carboxamide
  • 3-(3-methoxybenzoyl)indolizine-1-carboxamide

Uniqueness

The uniqueness of 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide lies in its specific substitution pattern, which could confer distinct biological activities or chemical properties compared to similar compounds.

Properties

IUPAC Name

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(3-methoxybenzoyl)indolizine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O4/c1-31-16-7-5-6-14(12-16)23(29)22-21(26)20(18-8-3-4-11-28(18)22)24(30)27-17-13-15(25)9-10-19(17)32-2/h3-13H,26H2,1-2H3,(H,27,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBXIHXMSCILCH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)C2=C3C=CC=CN3C(=C2N)C(=O)C4=CC(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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